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Cat. No.: B183958 Get Quote

Introduction: The Unassuming Architect in Modern
Chemistry
In the vast landscape of chemical intermediates, few compounds boast the quiet yet profound

impact of 5-Chloronicotinic acid. A seemingly simple halogenated derivative of nicotinic acid

(Vitamin B3), this molecule serves as a critical architectural element in the synthesis of a

diverse array of complex and vital organic compounds. Its strategic importance lies in the

precise arrangement of its functional groups: a pyridine ring, a carboxylic acid, and a chlorine

atom. This trifecta of reactivity and stability has made it an indispensable building block for

researchers and drug development professionals in the pharmaceutical and agrochemical

industries. This in-depth technical guide provides a comprehensive overview of the discovery,

history, synthesis, and multifaceted applications of 5-Chloronicotinic acid, offering field-

proven insights for the modern scientist.

A Historical Perspective: The Rise of Substituted
Pyridines
While a singular, celebrated moment of "discovery" for 5-Chloronicotinic acid is not

prominently documented, its emergence is intrinsically linked to the broader historical

development of pyridine chemistry. The initial isolation of pyridine from coal tar in the mid-19th

century sparked a wave of investigation into this new class of heterocyclic compounds. Early

synthetic efforts, such as the Hantzsch pyridine synthesis first described in 1881, laid the

groundwork for the systematic preparation of substituted pyridines.
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The true value of halogenated pyridines, including 5-Chloronicotinic acid, became

increasingly apparent in the 20th century with the burgeoning fields of medicinal and

agricultural chemistry. Scientists realized that the introduction of a halogen atom onto the

pyridine ring provided a versatile handle for further chemical transformations, enabling the

construction of more complex and biologically active molecules. The development of reliable

halogenation and substitution reactions for the pyridine nucleus was a critical step, allowing for

the regioselective synthesis of isomers like the 5-chloro derivative. This historical progression

from curiosity-driven exploration to targeted synthesis underscores the evolution of organic

chemistry and the pivotal role of foundational molecules like 5-Chloronicotinic acid.

Physicochemical and Spectroscopic
Characterization
A thorough understanding of a molecule's physical and chemical properties is fundamental to

its effective application in synthesis. 5-Chloronicotinic acid is a white to off-white crystalline

solid, valued for its stability under normal laboratory conditions.

Property Value Source

Molecular Formula C₆H₄ClNO₂ [1]

Molecular Weight 157.55 g/mol [2]

Melting Point 168 - 172 °C [1]

Appearance
White to almost white

powder/crystal
[1]

CAS Number 22620-27-5 [1]

Spectroscopic analysis provides the definitive fingerprint of 5-Chloronicotinic acid, confirming

its structure and purity.

Infrared (IR) Spectroscopy: The FTIR spectrum, typically recorded using a KBr pellet, reveals

characteristic absorption bands. Key peaks include a broad O-H stretch from the carboxylic

acid, a sharp C=O stretch, and various C=C and C=N stretching vibrations from the pyridine

ring, as well as a C-Cl stretching vibration.[2]
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Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a

molecular ion peak corresponding to the molecular weight of 5-Chloronicotinic acid, along

with characteristic fragmentation patterns.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy

provide detailed information about the chemical environment of each atom in the molecule.

The proton NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the

three aromatic protons on the pyridine ring, with their chemical shifts and coupling constants

being indicative of their positions relative to the nitrogen atom and the substituents.[3]

Strategic Synthesis: Pathways to a Versatile
Intermediate
The synthesis of 5-Chloronicotinic acid can be approached through several strategic routes.

The choice of a particular method often depends on the availability and cost of starting

materials, desired scale, and safety considerations. Two prevalent and well-established

methods are detailed below.

Method 1: Halogen Exchange from 5-Bromonicotinic
Acid
This method leverages a halogen exchange reaction, a common strategy in organic synthesis

to introduce a desired halogen. The conversion of 5-bromonicotinic acid to its chloro-analogue

is an efficient process.

Activation of the Carboxylic Acid: In a flame-dried, three-necked round-bottom flask equipped

with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere

(e.g., nitrogen or argon), suspend 5-bromonicotinic acid (1.0 eq) in anhydrous

dichloromethane (DCM).

Formation of the Acyl Chloride: To this suspension, add a catalytic amount of N,N-

dimethylformamide (DMF) (e.g., 3 drops). Slowly add oxalyl chloride (1.1 eq) dropwise to the

reaction mixture at 0 °C (ice-water bath).

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 3 hours. The reaction progress can be monitored by the
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cessation of gas evolution (CO and CO₂).

Work-up and Isolation: Upon completion, remove the solvent and excess oxalyl chloride

under reduced pressure. The resulting crude 5-chloronicotinoyl chloride can then be carefully

hydrolyzed by the addition of water to yield 5-Chloronicotinic acid. The product can be

isolated by filtration and purified by recrystallization.

The choice of oxalyl chloride and catalytic DMF is a classic and highly effective method for

converting a carboxylic acid to an acyl chloride under mild conditions. The DMF acts as a

catalyst by forming a Vilsmeier reagent in situ, which is the active acylating agent. This

intermediate is highly reactive towards the carboxylic acid, leading to the formation of the acyl

chloride with the evolution of gaseous byproducts, driving the reaction to completion. The

subsequent halogen exchange is facilitated by the reaction conditions, although the precise

mechanism can be complex.

5-Bromonicotinic Acid

5-Bromonicotinoyl Chloride

Activation

Oxalyl Chloride + DMF (cat.)

5-Chloronicotinoyl ChlorideHalogen Exchange 5-Chloronicotinic AcidHydrolysis

Click to download full resolution via product page

Caption: Synthesis of 5-Chloronicotinic Acid via Halogen Exchange.

Method 2: Hydrolysis of 5-Chloronicotinic Acid Ethyl
Ester
This approach involves the saponification of the corresponding ethyl ester. This is a robust and

scalable method, often favored in industrial settings.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 5-chloronicotinic acid ethyl ester (1.0 eq) in a suitable solvent.

Saponification: Add an aqueous solution of a strong base, such as 1N sodium hydroxide

(NaOH) (1.2 eq), to the ester solution.
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Reaction Conditions: Stir the reaction mixture at room temperature for several hours, then

heat to 60 °C for 1 hour to ensure complete hydrolysis. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Acidification and Isolation: After cooling the reaction mixture to room temperature, carefully

acidify with hydrochloric acid (HCl) to a pH of 4-5. The 5-Chloronicotinic acid will

precipitate out of the solution.

Purification: Collect the solid product by filtration, wash with cold water, and dry under

vacuum. Further purification can be achieved by recrystallization.[1]

Saponification is a fundamental organic reaction. The hydroxide ion from the NaOH acts as a

nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation

of a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and expel

the ethoxide leaving group. The resulting carboxylate is then protonated during the acidic

workup to yield the final carboxylic acid. Heating the reaction mixture ensures that the

hydrolysis goes to completion, maximizing the yield of the desired product.

5-Chloronicotinic Acid Ethyl Ester

Sodium 5-Chloronicotinate

Saponification

NaOH (aq)
5-Chloronicotinic Acid

Protonation

HCl (aq)

Click to download full resolution via product page

Caption: Synthesis of 5-Chloronicotinic Acid via Ester Hydrolysis.

Reactivity and Synthetic Utility: A Versatile
Architectural Element
The synthetic utility of 5-Chloronicotinic acid stems from the distinct reactivity of its three key

components: the pyridine ring, the carboxylic acid, and the chlorine atom.
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The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or

alkylated. The ring itself is electron-deficient, which influences its reactivity in electrophilic

and nucleophilic aromatic substitution reactions. The presence of the electron-withdrawing

carboxylic acid and chlorine atom further deactivates the ring towards electrophilic attack but

can activate it for nucleophilic substitution at specific positions.

The Carboxylic Acid Group: This functional group is the site of a wide range of

transformations. It can be converted to an acyl chloride, an ester, an amide, or reduced to an

alcohol.[1] These transformations are fundamental to its role as a building block, allowing it

to be coupled with other molecules.

The Chlorine Atom: The chlorine atom at the 5-position is a key feature. While not as reactive

as halogens on more electron-rich aromatic systems, it can participate in nucleophilic

aromatic substitution reactions under certain conditions and is a crucial element in the final

structure of many target molecules.

This unique combination of functional groups allows 5-Chloronicotinic acid to be a versatile

synthon, enabling the construction of complex molecular architectures.

Applications in Drug Development and
Agrochemicals
The true measure of a chemical intermediate's value lies in its application in the synthesis of

high-value end products. 5-Chloronicotinic acid has proven to be a cornerstone in the

development of several important pharmaceuticals and agrochemicals.

Pharmaceutical Applications
5-Chloronicotinic acid is a key intermediate in the synthesis of drugs targeting a range of

therapeutic areas, including neurological disorders and inflammatory conditions.[1]

Nevirapine: While some synthetic routes to the non-nucleoside reverse transcriptase inhibitor

Nevirapine, used in the treatment of HIV, have utilized 2-chloronicotinic acid derivatives, the

broader class of chloronicotinic acids are important precursors in the synthesis of the

substituted pyridine rings that form the core of this drug.[4][5] The ability to functionalize the

pyridine ring is crucial for achieving the desired biological activity.
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Agrochemical Applications
In the agrochemical sector, 5-Chloronicotinic acid is a vital component in the synthesis of

modern herbicides and fungicides.

Boscalid: This fungicide, used to control a broad spectrum of fungal pathogens on a wide

range of crops, is synthesized using a derivative of 2-chloronicotinic acid.[6][7] The core

structure of Boscalid is a nicotinamide, formed by the coupling of a substituted aniline with a

chloronicotinic acid derivative.

Picloram: This systemic herbicide is a chlorinated derivative of picolinic acid (pyridine-2-

carboxylic acid).[8][9] While not directly synthesized from 5-Chloronicotinic acid, the

chemistry of chloropyridine carboxylic acids is central to the synthesis of this class of

herbicides.

Conclusion: An Enduring Legacy in Chemical
Synthesis
5-Chloronicotinic acid, though not a household name, is a testament to the profound impact

of well-designed chemical intermediates. Its journey from the early explorations of pyridine

chemistry to its current status as a key building block in life-saving drugs and crop-protecting

agents is a story of scientific progress and innovation. For researchers, scientists, and drug

development professionals, a deep understanding of the synthesis, reactivity, and applications

of this versatile molecule is not merely academic; it is a practical tool for the creation of the next

generation of chemical solutions to global challenges. The enduring legacy of 5-
Chloronicotinic acid is written in the complex molecules it helps to build, molecules that

improve and protect human lives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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